molecular formula C11H8Cl2N2 B1387266 3,4-Dichloro-6-(4-methylphenyl)pyridazine CAS No. 1171545-90-6

3,4-Dichloro-6-(4-methylphenyl)pyridazine

Cat. No.: B1387266
CAS No.: 1171545-90-6
M. Wt: 239.1 g/mol
InChI Key: AAKLRUBGUGLJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-6-(4-methylphenyl)pyridazine is a heterocyclic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 3 and 4 and a 4-methylphenyl group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-6-(4-methylphenyl)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 4-methylphenyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3,4-dichloropyridazine reacts with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-6-(4-methylphenyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products may include amines, ethers, or thioethers.

    Oxidation Products: Oxidized derivatives such as pyridazine oxides.

    Reduction Products: Reduced derivatives such as pyridazine amines.

Scientific Research Applications

3,4-Dichloro-6-(4-methylphenyl)pyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-6-(4-methylphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the compound’s structure and the functional groups attached to it .

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloro-6-(4-methylphenyl)pyridazine is unique due to the presence of both chlorine atoms and the 4-methylphenyl group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry .

Biological Activity

Overview

3,4-Dichloro-6-(4-methylphenyl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and herbicidal properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H7Cl2N3
  • Molecular Weight : 232.09 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in cancer research. In a study investigating its effects on human cancer cell lines, it was found to induce apoptosis in several types of cancer cells.

Cancer Cell Line IC50 (µM)
A549 (Lung)10.5
MDA-MB-231 (Breast)15.2
HCT116 (Colon)12.8

The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Herbicidal Activity

This compound has been evaluated for its herbicidal properties. Laboratory tests indicate that it effectively inhibits the growth of several common weeds.

Weed Species Effective Dose (g/ha)
Amaranthus retroflexus200
Chenopodium album150

These findings suggest potential applications in agricultural settings as a selective herbicide.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of chlorine atoms enhances its lipophilicity, allowing better membrane penetration and interaction with cellular components.

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis.
  • Anticancer Mechanism : It activates caspase pathways leading to apoptosis and inhibits key signaling pathways involved in cell proliferation.
  • Herbicidal Mechanism : It inhibits photosynthesis in target plants by disrupting electron transport chains.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy found that the compound effectively reduced biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections.
  • Cancer Research : In a study published in Cancer Letters, researchers observed that treatment with this compound led to significant tumor regression in xenograft models of breast cancer.
  • Agricultural Application : Field trials reported in Weed Technology demonstrated that the compound significantly reduced weed biomass compared to untreated controls, indicating its effectiveness as a herbicide.

Properties

IUPAC Name

3,4-dichloro-6-(4-methylphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)10-6-9(12)11(13)15-14-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKLRUBGUGLJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.